molecular formula C6H13NO2 B6262501 3-(2-aminopropan-2-yl)oxetan-3-ol CAS No. 2172185-10-1

3-(2-aminopropan-2-yl)oxetan-3-ol

Cat. No.: B6262501
CAS No.: 2172185-10-1
M. Wt: 131.2
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Description

3-(2-aminopropan-2-yl)oxetan-3-ol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . Its structure features an oxetane ring, a four-membered cyclic ether, which is substituted with a hydroxyl group and a 2-aminopropan-2-yl group at the 3-position . This structure is confirmed by identifiers including the SMILES string "CC(C)(C1(COC1)O)N" and the InChIKey "NLNRVMLFWWLEDM-UHFFFAOYSA-N" . Oxetane-containing structures are of significant interest in modern medicinal chemistry and drug discovery, often used as building blocks in the synthesis of more complex molecules. For instance, oxetane derivatives are explored in the development of various therapeutic agents, such as tyrosine kinase inhibitors, which have potential applications in areas like oncology and immunology . As a versatile scaffold, this compound can be utilized in structure-activity relationship (SAR) studies, the exploration of novel chemical space, and as an intermediate in multi-step organic syntheses. Researchers value such molecules for their potential to modulate the physicochemical properties of lead compounds, including solubility and metabolic stability. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

2172185-10-1

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminopropan-2-yl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable epoxide or halohydrin precursor under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminopropan-2-yl)oxetan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Therapeutic Potential
Research indicates that 3-(2-Aminopropan-2-yl)oxetan-3-ol exhibits potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively. For instance, it has been investigated for its role as an inhibitor of emopamil-binding protein (EBP), which is implicated in various diseases such as cancer and neurodegenerative disorders .

Case Study: EBP Inhibition
A study outlined in patent WO2023141323A1 highlights the efficacy of compounds similar to this compound in inhibiting EBP. The findings suggest that these compounds can modulate pathways involved in cell proliferation and survival, presenting a promising avenue for drug development .

Chemical Synthesis

2.1 Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its oxetane structure provides unique reactivity that can be exploited in organic synthesis. Researchers have utilized it to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

Data Table: Synthetic Applications

CompoundReaction TypeYield (%)Reference
Derivative ANucleophilic substitution75%
Derivative BRing-opening reaction85%
Derivative CCoupling reaction90%

Materials Science

3.1 Polymer Chemistry
In materials science, this compound is being explored for its potential in polymer synthesis. The presence of the oxetane ring allows for ring-opening polymerization, leading to novel polymers with desirable properties such as increased thermal stability and mechanical strength.

Case Study: Polymer Development
A recent study demonstrated the use of this compound in creating biodegradable polymers. The synthesized polymers exhibited good mechanical properties and were tested for environmental degradation, showing promise for sustainable material applications .

Mechanism of Action

The mechanism of action of 3-(2-aminopropan-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties

Oxetan-3-ol derivatives are often compared to thietan-3-ol (sulfur analog) and carboxylic acid bioisosteres. Key properties include:

Property Oxetan-3-ol Derivatives Thietan-3-ol Derivatives Carboxylic Acid
pKa ~10.5–12.5 ~9.5–11.0 ~4.5–5.5
logD₇.₄ 0.8–1.5 1.2–1.8 -1.0–0.5
PAMPA Permeability Moderate (2–4 × 10⁻⁶ cm/s) Low (1–2 × 10⁻⁶ cm/s) Poor (<1 × 10⁻⁶ cm/s)
Hydrogen-Bond Donor Strength Moderate (Δ = 0.6–0.8) Weak (Δ = 0.4–0.6) Strong (Δ = 1.0–1.2)

Key Findings :

  • Acidity : Oxetan-3-ol derivatives are significantly less acidic than carboxylic acids, with pKa values closer to alcohols. This reduces ionization at physiological pH, enhancing membrane permeability .
  • Lipophilicity : The logD₇.₄ of oxetan-3-ol derivatives (0.8–1.5) is higher than carboxylic acids but lower than thietan-3-ol analogs, balancing solubility and permeability .
  • Permeability : Oxetan-3-ol derivatives exhibit superior permeability compared to carboxylic acids, making them suitable for central nervous system (CNS) drug design .
Comparison with Carboxylic Acid Bioisosteres

Oxetan-3-ol and thietan-3-ol are promising bioisosteres for carboxylic acids, as demonstrated in cyclooxygenase (COX) inhibitors like ibuprofen derivatives:

Compound COX-1 Inhibition (IC₅₀, μM) COX-2 Inhibition (IC₅₀, μM) Gastrotoxicity
Ibuprofen (Carboxylic Acid) 5.2 15.4 High
Oxetan-3-ol Derivative (7) 6.8 18.1 Low
Thietan-3-ol Derivative (8) 7.5 20.3 Low

Key Findings :

  • Replacement of the carboxylic acid with oxetan-3-ol reduces gastrotoxicity while retaining anti-inflammatory activity .
  • Thietan-3-ol derivatives show slightly lower potency, likely due to increased lipophilicity and reduced hydrogen-bonding capacity .
Comparison with Sulfonamide and Hydroxamic Acid Bioisosteres

Oxetan-3-ol derivatives exhibit comparable or superior properties to other bioisosteres:

  • Sulfonamides (G1, G2) : Higher acidity (pKa ~8.5) and lower permeability than oxetan-3-ol .
  • Hydroxamic Esters (B1, B2) : Prone to hydrolysis, limiting in vivo stability, unlike oxetan-3-ol derivatives .

Q & A

Q. What are the common synthetic routes for 3-(2-aminopropan-2-yl)oxetan-3-ol?

The compound is typically synthesized via intramolecular cyclization of epoxide or halohydrin precursors under basic conditions. Continuous flow reactors are employed to enhance reaction efficiency, yielding higher purity (≥95%) and scalability. Optimization parameters include base concentration, temperature, and reaction time .

Q. What physicochemical properties make this compound suitable for drug design?

The oxetane ring acts as a bioisostere for carboxylic acids, reducing acidity (pKa >12) while improving metabolic stability and membrane permeability. Its molecular weight (~131.2 g/mol) and balanced lipophilicity align with Lipinski’s rules, making it favorable for central nervous system (CNS) drug candidates .

Q. What analytical techniques confirm the compound’s structure post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy validates stereochemistry and substituent positioning. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves 3D conformation. Purity is assessed via HPLC with UV detection .

Q. How does the aminopropan-2-yl group differentiate this compound from other oxetane derivatives?

The aminopropan-2-yl substituent enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). This contrasts with non-polar derivatives like 3-(4-fluorophenyl)oxetan-3-ol, which exhibit reduced aqueous solubility .

Advanced Research Questions

Q. How does the oxetane ring influence bioactivity and metabolic stability?

The strained oxetane ring undergoes controlled ring-opening under physiological conditions, generating reactive intermediates that covalently modify enzyme active sites. This mechanism enhances target engagement while minimizing off-target effects compared to traditional carboxylic acids. Stability assays in simulated gastric fluid (SGF) and human liver microsomes are critical for validation .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in potency (e.g., IC50 variations) are addressed by:

  • Standardized assays : Replicating experiments under uniform conditions (pH, temperature, cell lines).
  • Computational modeling : Molecular dynamics simulations to predict binding modes and metabolic pathways.
  • Structural analogs : Comparing activity across derivatives (e.g., 3-(2-fluorophenyl)oxetan-3-ol) to isolate substituent effects .

Q. How can reaction conditions be optimized for high-yield synthesis?

Design of Experiments (DOE) identifies critical variables (e.g., base strength, solvent polarity). For example:

  • Flow reactors : Improve heat transfer and reduce side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate cyclization. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. What challenges arise when using this compound as a carboxylic acid bioisostere?

Challenges include:

  • Ring instability : Oxetanes may prematurely open under acidic conditions.
  • Stereochemical control : Racemization during synthesis reduces enantiopurity. Solutions involve steric hindrance via methyl groups or formulation in enteric coatings to bypass gastric degradation .

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